molecular formula C19H16F3NO4 B2610534 Fmoc-2-amino-4,4,4-trifluorobutyric acid CAS No. 1219145-37-5; 181128-48-3

Fmoc-2-amino-4,4,4-trifluorobutyric acid

Cat. No.: B2610534
CAS No.: 1219145-37-5; 181128-48-3
M. Wt: 379.335
InChI Key: CHNDOSLXDQUFJI-UHFFFAOYSA-N
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Description

Fmoc-2-amino-4,4,4-trifluorobutyric acid is a fluorinated non-proteinogenic amino acid derivative widely employed in peptide synthesis and pharmaceutical research. Its structure features a 9-fluorenylmethyloxycarbonyl (Fmoc) protecting group and a trifluoromethyl (CF₃) side chain, which enhances lipophilicity, metabolic stability, and steric bulk compared to natural amino acids like leucine . The compound is synthesized via asymmetric alkylation of chiral glycine equivalents, achieving >97.8% enantiomeric excess (ee) for the (S)-enantiomer, and is scalable to >300 g batches . Key applications include drug design for modulating peptide-protein interactions and improving pharmacokinetics .

Properties

IUPAC Name

2-(9H-fluoren-9-ylmethoxycarbonylamino)-4,4,4-trifluorobutanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16F3NO4/c20-19(21,22)9-16(17(24)25)23-18(26)27-10-15-13-7-3-1-5-11(13)12-6-2-4-8-14(12)15/h1-8,15-16H,9-10H2,(H,23,26)(H,24,25)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CHNDOSLXDQUFJI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CC(F)(F)F)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16F3NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

379.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

Fluorinated Side Chain Variants

(a) Fmoc-2-Amino-4,4-Difluorobutyric Acid
  • Structure : Replaces the CF₃ group with CF₂H.
  • Properties : Reduced lipophilicity and steric hindrance compared to the trifluoro analog. Molecular weight: 361.34 g/mol (vs. 379.34 g/mol for the trifluoro derivative) .
  • Synthesis : Similar alkylation strategies but with difluorinated reagents.
  • Applications : Used in peptides requiring moderate fluorination for solubility-stability balance .
(b) Fmoc-(S)-2-Amino-5-(Tritylthio)-Pentanoic Acid
  • Structure : Features a tritylthio (-S-Tr) side chain instead of CF₃.
  • Properties : Introduces sulfur for metal coordination or redox activity. Molecular weight: 535.62 g/mol .
  • Applications : Specialized in synthesizing metallopeptides or probes for thiol-disulfide exchange studies .

Aromatic Side Chain Derivatives

(a) Fmoc-(R)-3-Amino-4-(3-Pyridyl)Butyric Acid
  • Structure : Contains a pyridyl group, enabling π-π stacking and hydrogen bonding. Molecular weight: 402.44 g/mol .
  • Applications : Enhances peptide interactions with aromatic residues in enzymes or receptors .
(b) Fmoc-(R)-3-Amino-4-(4-Methoxyphenyl)Butyric Acid
  • Structure : Incorporates a methoxyphenyl group, balancing hydrophobicity and polarity. Molecular weight: 419.44 g/mol .
  • Applications : Used in membrane-permeable peptides targeting intracellular proteins .

Stereochemical and Purity Considerations

  • (S)-Enantiomer : Preferred in drug design for chiral specificity; synthesized with >97.8% ee .
  • Racemic Mixtures: Available for non-stereospecific applications (e.g., structural studies) but with lower purity (95%) .

Data Table: Key Properties of Fmoc-2-Amino-4,4,4-Trifluorobutyric Acid and Analogs

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Fluorine Atoms Purity (%) Key Applications
This compound (S) 181128-48-3 C₁₉H₁₆F₃NO₄ 379.34 3 98 Drug design, peptide stability
Fmoc-2-amino-4,4-difluorobutyric acid 467442-21-3 C₁₉H₁₇F₂NO₄ 361.34 2 95 Solubility-optimized peptides
Fmoc-(R)-3-amino-4-(3-pyridyl)butyric acid 269396-66-9 C₂₄H₂₂N₂O₄ 402.44 0 98 Enzyme/receptor targeting
Fmoc-(R)-3-amino-4-(4-methoxyphenyl)butyric acid 1421258-65-2 C₂₆H₂₅NO₅ 419.44 0 ≥95 Membrane permeability studies

Q & A

Q. What are the key analytical techniques for characterizing the purity and stereochemical integrity of Fmoc-2-amino-4,4,4-trifluorobutyric acid?

Methodological Answer:

  • High-Performance Liquid Chromatography (HPLC): Use reverse-phase C18 columns with UV detection (254 nm or 280 nm) to assess purity. Mobile phases often combine acetonitrile/water with 0.1% trifluoroacetic acid (TFA) to resolve Fmoc-protected compounds .
  • Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR in deuterated solvents (e.g., DMSO-d6 or CDCl₃) confirm structural integrity. The trifluoromethyl group (CF₃) appears as a singlet in ¹⁹F NMR at ~-60 ppm .
  • Mass Spectrometry (MS): Electrospray ionization (ESI-MS) or MALDI-TOF verifies molecular weight (expected [M+H]⁺: 379.34 g/mol for C₁₉H₁₆F₃NO₄) .
  • Chiral Analysis: Chiral HPLC or polarimetry ensures enantiomeric purity, critical for peptide applications .

Q. What synthetic routes are recommended for this compound, and how is racemization minimized?

Methodological Answer:

  • Step 1: Start with (S)-2-amino-4,4,4-trifluorobutyric acid. Protect the amine group using Fmoc-Cl (9-fluorenylmethyl chloroformate) in a basic aqueous/organic biphasic system (e.g., Na₂CO₃/dioxane) .
  • Step 2: Monitor reaction progress via TLC (silica gel, ethyl acetate/hexane). Purify via flash chromatography or recrystallization.
  • Racemization Mitigation: Maintain pH < 9 during Fmoc protection and use low temperatures (0–4°C) to preserve stereochemistry .

Advanced Research Questions

Q. How does the trifluoromethyl group influence peptide stability and conformational dynamics in solid-phase synthesis (SPPS)?

Methodological Answer:

  • Steric and Electronic Effects: The CF₃ group increases steric bulk and electron-withdrawing effects, potentially slowing coupling kinetics. Use coupling agents like HATU or PyBOP with DIPEA to enhance efficiency .
  • Stability Under Basic Conditions: The Fmoc group is base-labile. Optimize piperidine deprotection times (20% piperidine/DMF, 2 × 5 min) to avoid premature cleavage of the trifluorobutyr side chain .
  • Conformational Studies: Circular Dichroism (CD) and molecular dynamics simulations can assess how CF₃ alters peptide helicity or β-sheet propensity .

Q. What strategies resolve contradictions in reported coupling efficiencies for this compound with sterically hindered residues?

Methodological Answer:

  • Pre-activation Protocols: Pre-activate the amino acid with HATU/HOAt (1:1) in DMF for 5–10 min before coupling to improve reactivity .
  • Solvent Optimization: Use DCM:DMF (1:1) mixtures to reduce viscosity and enhance reagent diffusion in resin pores .
  • Kinetic Monitoring: Employ Kaiser tests or FT-IR spectroscopy to track real-time coupling efficiency and identify incomplete reactions .

Q. How does enantiomeric purity of this compound impact peptide bioactivity?

Methodological Answer:

  • Case Study: Compare (S)- and (R)-enantiomers in model peptides (e.g., enzyme substrates). Use surface plasmon resonance (SPR) or fluorescence polarization to quantify binding affinity differences .
  • Biological Assays: Test enantiopure vs. racemic peptides in cell-based assays (e.g., IC₅₀ for protease inhibition). Contradictory bioactivity data may arise from off-target interactions with chiral biomolecules .

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